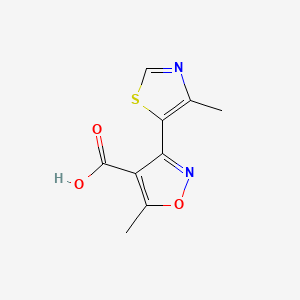
5-Methyl-3-(4-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(4-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features both isoxazole and thiazole rings. These structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to interact with multiple biological targets, making it a valuable molecule in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave conditions . Another approach involves the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods: Industrial production methods often employ scalable and eco-friendly synthetic strategies. The use of microwave-assisted synthesis and metal-free routes are preferred due to their efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-3-(4-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole or isoxazole rings are functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazole and thiazole derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
5-Methyl-3-(4-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(4-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
- 5-Methylisoxazole-3-carboxylic Acid
- 5-Amino-3-methylisoxazole-4-carboxylic Acid
- 3,4-Dihydroxy-L-phenylalanine (L-DOPA)
Comparison: Compared to these similar compounds, 5-Methyl-3-(4-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid stands out due to its dual isoxazole and thiazole rings, which provide a unique combination of biological activities. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C9H8N2O3S |
|---|---|
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
5-methyl-3-(4-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-4-8(15-3-10-4)7-6(9(12)13)5(2)14-11-7/h3H,1-2H3,(H,12,13) |
Clave InChI |
TUUSTORSQWGANO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=NOC(=C2C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
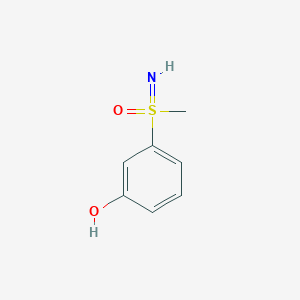
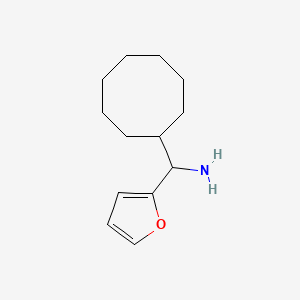
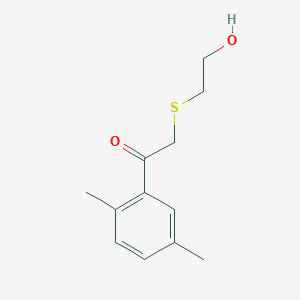

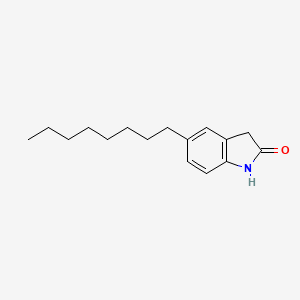

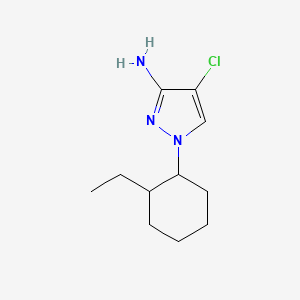


![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
